molecular formula C26H20ClN3O3S B11417388 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B11417388
M. Wt: 490.0 g/mol
InChI Key: NITJBKXCLCIHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a benzothieno[3,2-d]pyrimidine core, which is a fused ring system combining benzene, thiophene, and pyrimidine rings

Preparation Methods

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl, dioxo, and chlorobenzyl substituents. Common reaction conditions include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.

    Hydrolysis: The cleavage of chemical bonds by the addition of water, often under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the benzothieno[3,2-d]pyrimidine core.

Scientific Research Applications

2-(3-benzyl-2,4-dioxo-3,4-dihydro1

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: As a probe for studying biological processes involving heterocyclic compounds, such as enzyme interactions or receptor binding.

    Medicine: As a potential therapeutic agent, given its complex structure and functional groups that may interact with biological targets.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzothieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The benzyl, dioxo, and chlorobenzyl groups can further enhance its binding affinity and specificity, leading to more potent and selective effects.

Comparison with Similar Compounds

Similar compounds to 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide include other benzothieno[3,2-d]pyrimidine derivatives, such as:

  • 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide

These compounds share the same core structure but differ in the substituents attached to the benzothieno[3,2-d]pyrimidine ring. The unique combination of substituents in 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H20ClN3O3S

Molecular Weight

490.0 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C26H20ClN3O3S/c27-20-12-6-4-10-18(20)14-28-22(31)16-29-23-19-11-5-7-13-21(19)34-24(23)25(32)30(26(29)33)15-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,28,31)

InChI Key

NITJBKXCLCIHMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.